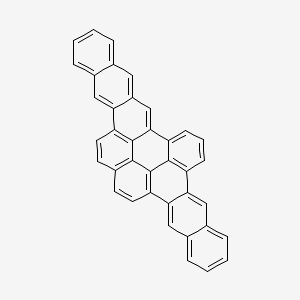![molecular formula C27H46O2 B14718711 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one CAS No. 21857-89-6](/img/structure/B14718711.png)
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one is a complex organic compound with a unique structure It belongs to the class of tetradecahydroindeno[5,4-f]chromenes, characterized by a fused ring system that includes indene and chromene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the Indene Moiety: This can be achieved through the cyclization of a suitable precursor, such as a substituted phenylpropene.
Chromene Ring Formation: The chromene ring is formed by the cyclization of a suitable phenol derivative with an aldehyde or ketone.
Fused Ring System Construction: The indene and chromene moieties are fused together through a series of cyclization and reduction reactions.
Introduction of Alkyl Substituents: The methyl and heptyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Selection of Catalysts: Catalysts such as Lewis acids or transition metal complexes may be used to facilitate cyclization and alkylation reactions.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the ring system.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation using bromine or chlorination using thionyl chloride can be performed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Saturated ring systems.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Signaling pathways that are affected by the compound’s interaction with its targets, leading to biological effects such as cell death or inhibition of growth.
類似化合物との比較
Similar Compounds
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene: A closely related compound with a similar structure but differing in the degree of saturation.
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)octadecahydroindeno[5,4-f]chromene: Another related compound with additional hydrogen atoms in the ring system.
Uniqueness
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
21857-89-6 |
|---|---|
分子式 |
C27H46O2 |
分子量 |
402.7 g/mol |
IUPAC名 |
3a,9a,11a-trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C27H46O2/c1-18(2)8-7-9-19(3)20-12-16-27(6)22-10-11-23-25(4,15-14-24(28)29-23)21(22)13-17-26(20,27)5/h18-23H,7-17H2,1-6H3 |
InChIキー |
URJJUHFNMUPCGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCC(=O)O4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
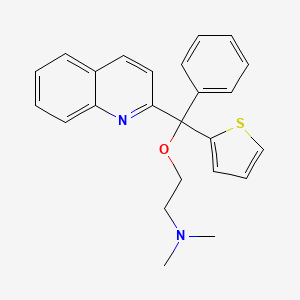

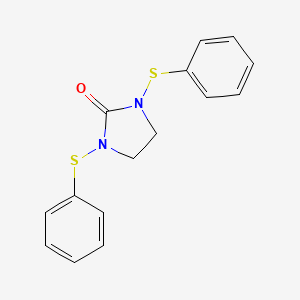
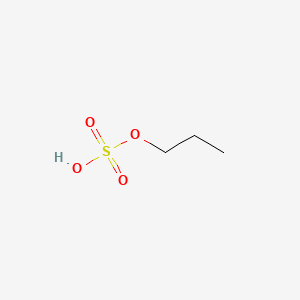

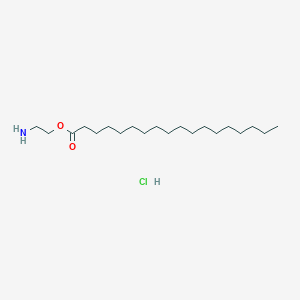
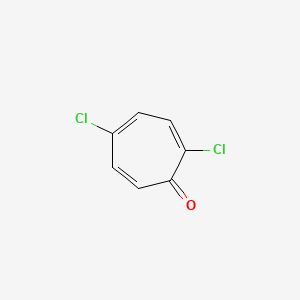
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)



